1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound featuring a sulfonyl group attached to a chlorophenyl ring and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-bis(1-methylpyrazol-4-yl)pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorine atom would result in various substituted phenyl derivatives .
Scientific Research Applications
1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Similar in having a sulfonyl group attached to chlorophenyl rings but lacks the pyrazole rings.
Bis(4-chlorophenyl)sulfone: Contains two chlorophenyl rings connected by a sulfone group but does not have the pyrazole rings.
Uniqueness
1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to the presence of both the sulfonyl group and the pyrazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C17H15ClN6O2S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C17H15ClN6O2S/c1-22-10-12(8-19-22)16-7-17(13-9-20-23(2)11-13)24(21-16)27(25,26)15-5-3-14(18)4-6-15/h3-11H,1-2H3 |
InChI Key |
NFQOGQBPIKUWHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN(N=C4)C |
Origin of Product |
United States |
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